(R)-1-(3,5-Difluorophenyl)butan-1-amine

Chiral Amine Enantiomeric Purity Asymmetric Synthesis

(R)-1-(3,5-Difluorophenyl)butan-1-amine (CAS 1213175-97-3) is a chiral α-arylalkylamine building block featuring a 3,5-difluorophenyl substituent on the butan-1-amine backbone. It is supplied as a single (R)-enantiomer with 98% chemical and enantiomeric purity, distinguishing it from the racemic mixture (CAS 1226162-58-8) and the (S)-enantiomer (CAS 1213909-80-8) [REFS-1, REFS-2].

Molecular Formula C10H13F2N
Molecular Weight 185.21 g/mol
Cat. No. B12973164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3,5-Difluorophenyl)butan-1-amine
Molecular FormulaC10H13F2N
Molecular Weight185.21 g/mol
Structural Identifiers
SMILESCCCC(C1=CC(=CC(=C1)F)F)N
InChIInChI=1S/C10H13F2N/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1
InChIKeyGBBJPRXGGARYPF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-1-(3,5-Difluorophenyl)butan-1-amine is a Differentiated Chiral Building Block for Medicinal Chemistry Procurement


(R)-1-(3,5-Difluorophenyl)butan-1-amine (CAS 1213175-97-3) is a chiral α-arylalkylamine building block featuring a 3,5-difluorophenyl substituent on the butan-1-amine backbone . It is supplied as a single (R)-enantiomer with 98% chemical and enantiomeric purity, distinguishing it from the racemic mixture (CAS 1226162-58-8) and the (S)-enantiomer (CAS 1213909-80-8) [REFS-1, REFS-2].

The Risks of Replacing (R)-1-(3,5-Difluorophenyl)butan-1-amine with a Racemate or Alternative Fluorophenyl Isomer


Interchanging the (R)-enantiomer with the racemate or the (S)-enantiomer introduces undefined stereochemistry that can abolish target engagement or generate opposing pharmacology [1]. Likewise, switching the 3,5-difluorophenyl group for a 2,4-difluoro, 4-fluoro, or non-fluorinated phenyl ring alters electronic distribution, lipophilicity, and metabolic stability, directly impacting potency and selectivity as demonstrated in calcium channel blocker and kinase inhibitor series [2].

Quantitative Differentiation Evidence for (R)-1-(3,5-Difluorophenyl)butan-1-amine


Enantiomeric Purity: (R)-Configuration vs. (S)-Enantiomer and Racemate

The (R)-enantiomer is supplied at 98% purity, ensuring defined stereochemistry for downstream asymmetric synthesis . The (S)-enantiomer is also available at >95% purity, but its opposite configuration would yield stereochemically distinct final compounds . The racemic mixture (CAS 1226162-58-8) lacks stereochemical control, which can lead to ambiguous pharmacological results.

Chiral Amine Enantiomeric Purity Asymmetric Synthesis

Fluorine Substitution Pattern: 3,5-Difluoro vs. 4-Fluoro Potency in 1,4-Dihydropyridine Series

In a series of 1,4-dihydropyridine calcium channel blockers, the 4-(3,5-difluorophenyl) analogues exhibited greater relaxant activity than the 4-(4-fluorophenyl) analogues but weaker activity than the 4-(3-nitrophenyl) analogues [1]. This demonstrates that the 3,5-difluoro pattern is not interchangeable with mono-fluoro or alternative difluoro patterns and produces a distinct potency rank.

Fluorine Substitution SAR Potency

Lipophilicity Modulation: (R)-1-(3,5-Difluorophenyl)butan-1-amine vs. Non-Fluorinated 1-Phenylbutan-1-amine

The predicted LogP of (R)-1-(3,5-difluorophenyl)butan-1-amine is 2.76 , compared to a predicted LogP of approximately 2.1 for the non-fluorinated 1-phenylbutan-1-amine [1]. The +0.66 log unit increase is consistent with the electron-withdrawing and lipophilic effects of the 3,5-difluoro substitution, which can enhance membrane permeability and metabolic stability.

LogP Lipophilicity Drug-likeness

Chain Length Optimization: Butan-1-amine vs. Pentan-1-amine Lipophilicity

Comparison of predicted LogP values shows that (R)-1-(3,5-difluorophenyl)butan-1-amine (LogP 2.76) is slightly less lipophilic than the pentan-1-amine analog 1-(3,5-difluorophenyl)pentan-1-amine (LogP 2.8) [REFS-1, REFS-2]. This difference may influence metabolic stability and off-target binding, with the shorter chain potentially offering a more favorable balance between potency and clearance.

Chain Length SAR Lipophilicity

Procurement Value: Enantiopure (R)-Form Cost vs. Racemate

The racemic 1-(3,5-difluorophenyl)butan-1-amine (97% purity) is commercially listed at approximately 566€/g , while the enantiopure (R)-form is supplied on a quotation basis . The premium pricing reflects the added cost of asymmetric synthesis or chiral resolution, but procuring the pre-resolved (R)-enantiomer can eliminate downstream chiral separation steps, potentially reducing overall synthetic costs.

Price Availability Cost-Effectiveness

Optimal Application Scenarios for (R)-1-(3,5-Difluorophenyl)butan-1-amine


Stereospecific Synthesis of Kinase Inhibitors and GPCR Modulators

The high enantiomeric purity of the (R)-enantiomer makes it directly suitable for the asymmetric synthesis of chiral drug candidates targeting kinases or GPCRs, where stereochemistry is a critical determinant of target engagement. Using the pre-resolved (R)-form avoids chiral separation steps and ensures consistent pharmacological profiles .

Lead Optimization Programs Requiring Fine-Tuned Fluorine Substitution

The 3,5-difluorophenyl motif provides a distinct potency and lipophilicity window compared to 4-fluoro or 2,4-difluoro isomers, as evidenced in calcium channel blocker SAR studies. Medicinal chemists can use this building block to rapidly explore the impact of 3,5-difluoro substitution on potency and ADME without synthesizing the chiral amine de novo [1].

ADME/PK Modulation via Chain Length Optimization

The butan-1-amine chain offers a LogP of 2.76, which is slightly lower than the pentan-1-amine homolog (LogP 2.8). This difference can be exploited to fine-tune lipophilicity and metabolic stability during lead optimization, with the (R)-enantiomer serving as a key intermediate for exploring chain-length SAR [2].

Cost-Efficient Procurement for Chiral Drug Discovery

Although the (R)-enantiomer carries a premium over the racemate, procuring the enantiopure building block can reduce overall synthetic costs by eliminating the need for preparative chiral chromatography or diastereomeric salt resolution. This is particularly valuable in early-stage medicinal chemistry where speed and material efficiency are critical .

Quote Request

Request a Quote for (R)-1-(3,5-Difluorophenyl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.